D-Myo-Inositol-4-phosphate ammonium salt
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Overview
Description
D-Myo-Inositol-4-phosphate ammonium salt is a synthetic, pure phosphoinositol compound used extensively in signal transduction research. It is a member of the inositol phosphate molecular family, which plays critical roles as small, soluble second messengers in the transmission of cellular signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Myo-Inositol-4-phosphate ammonium salt can be synthesized through the dephosphorylation of D-Myo-Inositol-1,4-bisphosphate by inositol polyphosphate 1-phosphatase . The reaction typically involves the use of specific enzymes under controlled conditions to ensure the selective removal of phosphate groups.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions, followed by purification processes such as crystallization and lyophilization to obtain the pure compound in a lyophilized powder form .
Chemical Reactions Analysis
Types of Reactions: D-Myo-Inositol-4-phosphate ammonium salt undergoes various chemical reactions, including:
Dephosphorylation: Conversion to inositol by inositol monophosphatase.
Phosphorylation: Formation of higher phosphorylated inositol phosphates.
Common Reagents and Conditions:
Enzymes: Inositol polyphosphate 1-phosphatase and inositol monophosphatase.
Conditions: Aqueous solutions, controlled pH, and temperature conditions.
Major Products:
Inositol: Formed by dephosphorylation.
Higher Phosphorylated Inositol Phosphates: Formed by phosphorylation.
Scientific Research Applications
D-Myo-Inositol-4-phosphate ammonium salt is widely used in scientific research due to its role in cellular signaling. Some key applications include:
Chemistry: Studying the synthesis and behavior of inositol phosphates.
Biology: Investigating cellular signal transduction pathways and calcium signaling
Medicine: Exploring potential therapeutic targets for diseases related to cellular signaling.
Industry: Used in the development of biochemical assays and research tools.
Mechanism of Action
D-Myo-Inositol-4-phosphate ammonium salt functions as a second messenger in cellular signaling pathways. It is involved in the regulation of intracellular calcium levels by binding to its receptor on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium . The compound can be formed by dephosphorylation of D-Myo-Inositol-1,4-bisphosphate and can be further dephosphorylated to inositol .
Comparison with Similar Compounds
D-Myo-Inositol-1,4,5-trisphosphate: Another inositol phosphate involved in calcium signaling.
D-Myo-Inositol-1,3,4,5-tetrakisphosphate: A higher phosphorylated inositol phosphate with distinct signaling roles.
D-Myo-Inositol-1,2,3,4,5,6-hexakisphosphate: The most phosphorylated form of inositol phosphate.
Uniqueness: D-Myo-Inositol-4-phosphate ammonium salt is unique due to its specific role in the dephosphorylation pathway and its ability to regulate intracellular calcium levels through its interaction with the endoplasmic reticulum .
Properties
Molecular Formula |
C6H19N2O9P |
---|---|
Molecular Weight |
294.20 g/mol |
IUPAC Name |
diazanium;[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;;/h1-11H,(H2,12,13,14);2*1H3/t1?,2-,3-,4-,5+,6?;;/m0../s1 |
InChI Key |
HULWABRHGYHABN-FGPSAQHISA-N |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)([O-])[O-])O)O.[NH4+].[NH4+] |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O.[NH4+].[NH4+] |
Origin of Product |
United States |
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